molecular formula C9H14O B1142090 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne CAS No. 114311-70-5

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Cat. No.: B1142090
CAS No.: 114311-70-5
M. Wt: 138.21 g/mol
InChI Key: GALYLLJOCKLAGD-UHFFFAOYSA-N
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Description

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol It is characterized by the presence of a hydroxyl group, a double bond, and a triple bond within its structure

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of n-desmethyl terbinafine , a metabolite of Terbinafine, an orally active, antimycotic allylamine . Therefore, it can be inferred that the compound may interact with the same targets as Terbinafine, which primarily inhibits the enzyme squalene epoxidase, disrupting fungal cell membrane synthesis.

Mode of Action

As an intermediate in the synthesis of N-Desmethyl Terbinafine , it may share similar interactions with its targets. Terbinafine, for instance, inhibits squalene epoxidase, preventing the conversion of squalene to lanosterol, thereby disrupting ergosterol synthesis and leading to a deficiency in ergosterol within the fungal cell membrane .

Biochemical Pathways

The compound is likely involved in the ergosterol biosynthesis pathway, given its role as an intermediate in the synthesis of N-Desmethyl Terbinafine . By inhibiting squalene epoxidase, it prevents the conversion of squalene to lanosterol, leading to a buildup of squalene and a deficiency of ergosterol within the fungal cell membrane . This disrupts the integrity and function of the membrane, leading to fungal cell death .

Pharmacokinetics

Terbinafine is well-absorbed in the gastrointestinal tract, widely distributed in tissues and body fluids, metabolized in the liver, and excreted in the urine .

Result of Action

As an intermediate in the synthesis of n-desmethyl terbinafine , it may contribute to the antimycotic effects of Terbinafine, which include disruption of fungal cell membrane integrity and function, leading to fungal cell death .

Biochemical Analysis

Biochemical Properties

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of antifungal agents. It interacts with various enzymes and proteins involved in metabolic pathways. For instance, it is known to be a precursor in the synthesis of N-Desmethyl Terbinafine, which inhibits squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis . This interaction disrupts the production of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of squalene epoxidase by its metabolite, N-Desmethyl Terbinafine, leads to the accumulation of squalene and a decrease in ergosterol levels . This disruption in sterol biosynthesis affects membrane integrity and function, ultimately leading to cell death in fungal cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of squalene epoxidase. This enzyme is responsible for the conversion of squalene to 2,3-oxidosqualene, a precursor in the biosynthesis of ergosterol . By inhibiting this enzyme, the compound prevents the formation of ergosterol, leading to the accumulation of squalene and subsequent disruption of cell membrane synthesis and function. This mechanism is crucial for its antifungal activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under refrigerated conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antifungal activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to sterol biosynthesis. It interacts with enzymes such as squalene epoxidase, which plays a critical role in the conversion of squalene to ergosterol . The inhibition of this enzyme by the compound or its metabolites leads to alterations in metabolic flux and changes in metabolite levels, particularly those related to sterol biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s solubility in chloroform and methanol suggests that it can be transported across cell membranes and distributed within different cellular compartments . Understanding the transport mechanisms and distribution patterns is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects.

Preparation Methods

The synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne typically involves the reaction of trans-1,3-dichloropropene with a catalyst and an organic amine in tetrahydrofuran (THF) solvent. The reaction mixture is stirred at 40°C while tert-butylacetylene is added dropwise. After the addition is complete, the reaction continues for 10-50 hours, preferably 30 hours. The solvent is then removed under reduced pressure, and the product is purified by washing with dilute ammonia solution, drying, and distillation .

Chemical Reactions Analysis

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne include:

Properties

CAS No.

114311-70-5

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

6,6-dimethylhept-2-en-4-yn-1-ol

InChI

InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3

InChI Key

GALYLLJOCKLAGD-UHFFFAOYSA-N

SMILES

CC(C)(C)C#CC=CCO

Canonical SMILES

CC(C)(C)C#CC=CCO

Origin of Product

United States

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